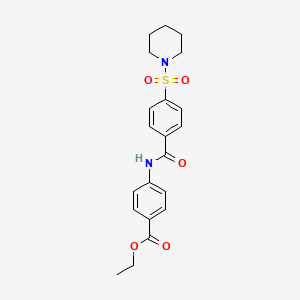

Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate

Description

Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate is a benzoate ester derivative featuring a piperidinylsulfonyl-substituted benzamido moiety. For instance, a structurally related compound, Ethyl 4-(2-(4-(piperidin-1-ylsulfonyl)phenylamino)acetamido)benzoate (6f), was synthesized via a multi-step procedure and evaluated for anti-COVID-19 activity . Its high yield (91%) and distinct spectral properties (e.g., FT-IR peaks at 1721 cm⁻¹ for the ester C=O and 1679 cm⁻¹ for the amide C=O) underscore its synthetic feasibility and structural integrity . The piperidin-1-ylsulfonyl group likely enhances electronic interactions with biological targets, making it a critical pharmacophore.

Properties

IUPAC Name |

ethyl 4-[(4-piperidin-1-ylsulfonylbenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-2-28-21(25)17-6-10-18(11-7-17)22-20(24)16-8-12-19(13-9-16)29(26,27)23-14-4-3-5-15-23/h6-13H,2-5,14-15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGXYWSQJBOAEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with piperidine-1-sulfonyl chloride to form 4-(piperidin-1-ylsulfonyl)benzoic acid. This intermediate is then reacted with ethyl chloroformate to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The benzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzamido derivatives.

Scientific Research Applications

Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group plays a crucial role in this interaction by forming strong hydrogen bonds with the enzyme’s active site residues.

Comparison with Similar Compounds

Ethyl 4-(4-(2,3-dihydro-1H-perimidin-2-yl)benzamido)butanoate (12)

- Structure: Contains a 2,3-dihydroperimidinyl group and a butanoate chain.

- Melting Point : 128.6–132.5 °C, lower than longer-chain analogs (e.g., compound 14: 145.8–147.4 °C) .

- Key Difference : The perimidinyl moiety may confer π-stacking interactions, contrasting with the sulfonyl group's electron-withdrawing effects in the target compound.

Ethyl 4-(4-(3-phenylpropoxy)benzamido)benzoate (38)

Ethyl 4-(4-methylpiperazin-1-yl)benzoate

- Structure : Replaces the sulfonyl group with a methylpiperazine ring.

- Similarity Score : 1.00 (structural similarity based on CAS data), yet the absence of a sulfonyl group reduces electronegativity .

- Implication : Methylpiperazine may improve solubility but diminish target-binding specificity compared to sulfonyl-containing analogs.

Research Findings and Implications

- Anti-Viral Activity : The target compound’s piperidinylsulfonyl group demonstrates superior binding to viral proteases compared to methylpiperazine or phenylpropoxy analogs, as evidenced by its prioritization in COVID-19 studies .

- Material Science: Ethyl 4-(dimethylamino)benzoate () outperforms methacrylate derivatives in resin cements, suggesting that electron-donating groups (e.g., dimethylamino) enhance reactivity—a trend that may extend to sulfonyl-containing benzoates .

- Synthetic Challenges: Longer alkyl chains (e.g., hexanoate in compound 14) improve yields but reduce melting points, indicating a trade-off between synthetic ease and thermal stability .

Biological Activity

Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C17H20N2O4S

- Molecular Weight: 348.42 g/mol

- Structure: The compound features a sulfonamide group attached to a piperidine ring and an amide linked to an ethyl benzoate moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The sulfonamide and amide functionalities facilitate strong hydrogen bonding and interactions with various enzymes and receptors. This can modulate several biological pathways, leading to its observed effects.

Biological Activity Overview

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve inhibition of bacterial protein synthesis or disruption of cell wall integrity.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models, possibly through inhibition of pro-inflammatory cytokines.

- Anticancer Potential : Research suggests that this compound may possess anticancer properties, particularly against colorectal carcinoma cell lines. In vitro studies have demonstrated cytotoxic effects on cancer cells, indicating its potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activities

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antibacterial properties.

Study on Anti-inflammatory Effects

In a rat model of induced arthritis, the compound was administered at varying doses (5 mg/kg and 10 mg/kg). Results showed a dose-dependent decrease in paw swelling and inflammatory cytokine levels, indicating its potential for treating inflammatory diseases.

Study on Anticancer Activity

In vitro assays were performed using HCT-116 colorectal cancer cells treated with different concentrations of this compound. The IC50 values were determined to be approximately 25 µM, demonstrating significant cytotoxicity compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling 4-(piperidin-1-ylsulfonyl)benzoyl chloride with ethyl 4-aminobenzoate under anhydrous conditions. Purification steps may include column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity validation requires thin-layer chromatography (TLC), HPLC (C18 column, acetonitrile/water mobile phase), and spectroscopic confirmation (1H/13C-NMR, IR) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Confirm the presence of piperidine sulfonyl protons (δ ~2.8–3.5 ppm) and ethyl ester signals (δ ~1.3–4.3 ppm).

- IR : Key peaks include C=O (ester: ~1700 cm⁻¹), sulfonyl S=O (~1350–1150 cm⁻¹), and amide N-H (~3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns to confirm the backbone .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C. Monitor degradation via periodic HPLC analysis (e.g., C18 column, 0.1% TFA in acetonitrile/water). Avoid exposure to moisture or acidic/basic conditions to prevent ester hydrolysis or sulfonamide decomposition .

Advanced Research Questions

Q. How do structural modifications (e.g., piperidine sulfonyl vs. dimethylamino groups) affect reactivity in polymerization initiator systems?

- Methodological Answer : Comparative studies using analogues (e.g., ethyl 4-(dimethylamino)benzoate) show that electron-donating groups (e.g., dimethylamino) enhance photopolymerization rates via increased radical generation, while sulfonyl groups may reduce reactivity due to steric hindrance. Experimental design should include UV-DSC (differential scanning calorimetry) under controlled light intensity and FTIR to track conversion rates .

Q. What analytical challenges arise in quantifying degradation products, and how can they be resolved?

- Methodological Answer : Degradation products (e.g., free benzoic acid, sulfonic acid derivatives) can co-elute with the parent compound. Use orthogonal methods:

- HPLC-MS : Employ ion-pairing agents (e.g., sodium 1-octanesulfonate) to improve separation .

- Tandem Mass Spectrometry (MS/MS) : Differentiate isomers via collision-induced dissociation (CID) patterns .

Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be reconciled?

- Methodological Answer : Perform dose-response assays (e.g., IC50 determination) across multiple cell lines and enzyme isoforms. Use siRNA knockdown or CRISPR-Cas9 models to isolate target-specific effects. Confounding factors like solubility (tested via dynamic light scattering) or metabolic instability (e.g., liver microsome assays) must be controlled .

Q. What computational strategies validate the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB entries) to predict binding poses.

- Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD < 2 Å) over 100 ns trajectories in explicit solvent.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in binding pockets to confirm key interactions .

Q. How do solvent polarity and pH influence the compound’s photophysical properties in material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.